4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine
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Overview
Description
4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine, fluorine, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine typically involves the reaction of 3-bromo-4-fluoroaniline with 2,6-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The bromine and fluorine substituents can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and inflammatory conditions .
Industry
Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorophenylboronic acid
- 4-Bromo-3-fluorophenylboronic acid
- 3-Bromo-4-fluorophenylacetic acid
Uniqueness
Compared to similar compounds, 4-(3-Bromo-4-fluorophenyl)-2,6-dichloropyrimidine stands out due to its unique combination of halogen substituents on the pyrimidine ring. This unique structure imparts distinct reactivity and properties, making it suitable for specific applications in drug design and materials science .
Properties
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2FN2/c11-6-3-5(1-2-7(6)14)8-4-9(12)16-10(13)15-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHRXVGRZJABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC(=N2)Cl)Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494714-54-3 |
Source
|
Record name | 4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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